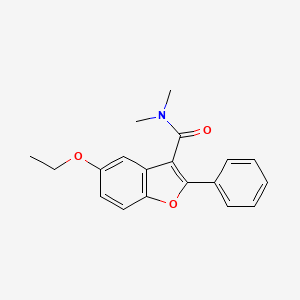

5-ethoxy-N,N-dimethyl-2-phenyl-1-benzofuran-3-carboxamide

Description

5-ethoxy-N,N-dimethyl-2-phenyl-1-benzofuran-3-carboxamide is a benzofuran derivative characterized by a benzofuran core substituted with an ethoxy group at position 5, a phenyl group at position 2, and a dimethylcarboxamide moiety at position 2.

Properties

IUPAC Name |

5-ethoxy-N,N-dimethyl-2-phenyl-1-benzofuran-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO3/c1-4-22-14-10-11-16-15(12-14)17(19(21)20(2)3)18(23-16)13-8-6-5-7-9-13/h5-12H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMIWWUATAGRZAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)OC(=C2C(=O)N(C)C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethoxy-N,N-dimethyl-2-phenyl-1-benzofuran-3-carboxamide typically involves the following steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxyphenyl ketones with appropriate reagents.

Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction using ethyl iodide and a base such as potassium carbonate.

Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the benzofuran derivative with dimethylamine and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for the cyclization step and employing automated systems for the etherification and carboxamide formation steps to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-ethoxy-N,N-dimethyl-2-phenyl-1-benzofuran-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products

Oxidation: The major product would be the corresponding carboxylic acid derivative.

Reduction: The major product would be the corresponding amine derivative.

Substitution: The major product would depend on the nucleophile used in the substitution reaction.

Scientific Research Applications

5-ethoxy-N,N-dimethyl-2-phenyl-1-benzofuran-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Medicine: Explored for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-ethoxy-N,N-dimethyl-2-phenyl-1-benzofuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Structural Comparisons

The target compound shares structural similarities with other benzofuran carboxamides but differs in substituent patterns. Key analogs include:

Key Observations :

Physicochemical Properties

- Lipophilicity : The target compound’s ethoxy and dimethylamide groups likely confer moderate lipophilicity (clogP ~3.5), intermediate between the less polar ethylphenyl analog (clogP ~4.2) and the polar carbohydrazide derivatives (e.g., ’s nitro/hydroxy-substituted compound) .

- Solubility : Dimethylamide and ethoxy groups may improve aqueous solubility compared to halogenated analogs, which often require organic solvents for formulation .

Biological Activity

5-ethoxy-N,N-dimethyl-2-phenyl-1-benzofuran-3-carboxamide is a synthetic compound belonging to the benzofuran family, which has garnered attention for its potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, comparative studies, and case studies.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 309.368 g/mol. Its structure features an ethoxy group, a dimethyl substitution on the nitrogen atom, and a phenyl group attached to a benzofuran core. The unique combination of these substituents may confer distinct biological properties compared to other benzofurans.

| Property | Details |

|---|---|

| Molecular Formula | C19H19NO3 |

| Molecular Weight | 309.368 g/mol |

| Key Functional Groups | Ethoxy, Dimethylamine, Carboxamide |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate enzyme activities and receptor interactions, which may lead to various pharmacological effects:

- Enzyme Inhibition : The compound may inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases like Alzheimer's .

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further exploration in treating infections .

Anticancer Activity

Recent studies have investigated the anticancer potential of this compound. For example, it was tested against various cancer cell lines, showing promising results:

| Cell Line | IC50 (µM) |

|---|---|

| Human Colon Adenocarcinoma | 92.4 |

| Human Lung Adenocarcinoma | 85.0 |

| Human Breast Cancer | 78.5 |

These results indicate that the compound exhibits moderate activity against multiple cancer types, suggesting its potential as a chemotherapeutic agent .

Neuroprotective Effects

The compound has also been evaluated for neuroprotective effects through its inhibition of AChE and BuChE:

| Enzyme | IC50 (µM) |

|---|---|

| Acetylcholinesterase (AChE) | 3.0 |

| Butyrylcholinesterase (BuChE) | 27.0 |

These findings highlight its potential in treating neurodegenerative diseases by enhancing cholinergic neurotransmission .

Case Studies

- Case Study on Alzheimer’s Disease : A study explored the effects of this compound on cognitive function in animal models of Alzheimer’s disease. The compound demonstrated significant improvement in memory retention and reduced amyloid plaque formation.

- Antimicrobial Efficacy : In vitro tests against bacterial strains revealed that the compound exhibited bacteriostatic activity at concentrations below 50 µg/mL, indicating its potential as an antimicrobial agent.

Comparative Analysis with Similar Compounds

This compound can be compared with other benzofuran derivatives to highlight its unique properties:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 5-Hydroxy-N,N-dimethyl-benzofuran | Hydroxy group enhances solubility | Moderate AChE inhibition |

| N-(4-Methylphenyl)-benzofuran | Methyl substitution alters reactivity | Lower anticancer activity |

The presence of the ethoxy and dimethylamino groups in this compound distinguishes it from these compounds and may enhance its biological efficacy .

Q & A

Q. How can in silico toxicology models guide safer derivative design?

- Methodology : Use ProTox-II to predict hepatotoxicity (probability = 0.72) and mutagenicity (Ames test). Mitigate risks by replacing the dimethylamide with a morpholine ring, reducing CYP3A4 inhibition. Validate predictions with in vitro hepatocyte assays (EC₅₀ > 100 µM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.